![molecular formula C17H32O4 B12552378 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol CAS No. 180306-25-6](/img/structure/B12552378.png)
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexanol core linked to a hexyl chain and an oxan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the oxan-2-yl group, which is then linked to a hexyl chain. This intermediate is subsequently reacted with cyclohexanol under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol core can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The oxan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxan-2-yl group and the cyclohexanol core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)benzoic acid
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)phenyl ester
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexanone
Uniqueness
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexanol core with an oxan-2-yl group and a hexyl chain makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
180306-25-6 |
|---|---|
Molekularformel |
C17H32O4 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4-[6-(oxan-2-yloxy)hexoxy]cyclohexan-1-ol |
InChI |
InChI=1S/C17H32O4/c18-15-8-10-16(11-9-15)19-12-4-1-2-5-13-20-17-7-3-6-14-21-17/h15-18H,1-14H2 |
InChI-Schlüssel |
GXRMDDNBQCRZMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCCCOC2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)

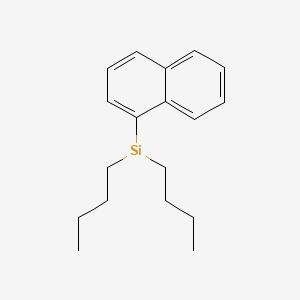
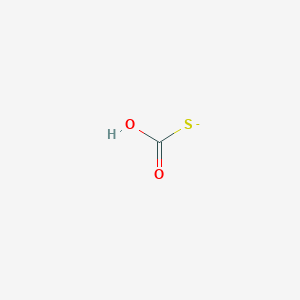
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
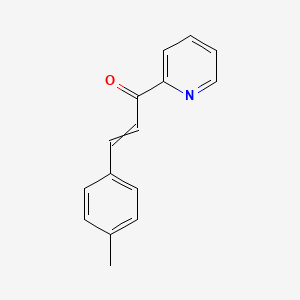
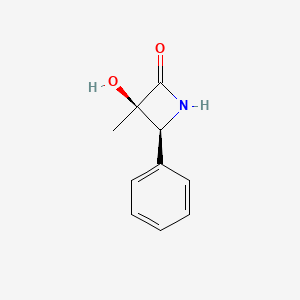
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)



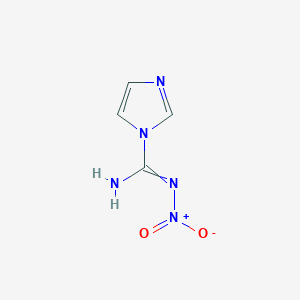
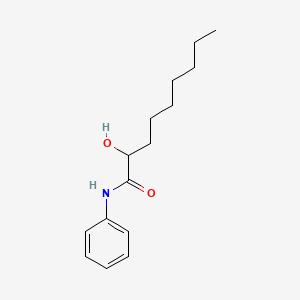
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
